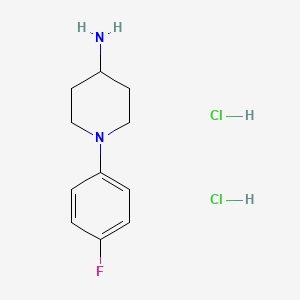

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14;;/h1-4,10H,5-8,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEDGTMCHHLGIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227487-48-0 | |

| Record name | 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Protocol and Optimization

-

Protection of the Primary Amine :

Piperidin-4-amine is protected as a tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate in tetrahydrofuran (THF), achieving >90% yield. This step ensures selectivity during subsequent coupling. -

Buchwald-Hartwig Coupling :

The Boc-protected intermediate reacts with 4-fluorobromobenzene in the presence of palladium(II) acetate, Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours. Typical yields range from 70–85%, with purity enhanced by recrystallization in acetone. -

Deprotection and Salt Formation :

Hydrochloric acid (4M in dioxane) cleaves the Boc group, followed by salt formation with excess HCl in ethanol. The final dihydrochloride is isolated via filtration, yielding 95% purity.

Table 1: Optimization of Buchwald-Hartwig Coupling Parameters

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | 82 | 93 |

| Base | Cs₂CO₃ | 85 | 95 |

| Solvent | Toluene | 78 | 90 |

| Temperature (°C) | 110 | 82 | 93 |

Reductive Amination Approach

Reaction Mechanism and Substrate Design

Reductive amination offers an alternative route by condensing 4-fluorophenylamine with piperidin-4-one under hydrogenation conditions. The ketone undergoes imine formation followed by reduction to the secondary amine, though this method risks over-reduction or byproduct formation.

Experimental Procedure

-

Imine Formation :

Piperidin-4-one (1 equiv) and 4-fluorophenylamine (1.2 equiv) react in methanol with molecular sieves at 60°C for 6 hours. -

Reduction :

Sodium cyanoborohydride (1.5 equiv) is added, and the mixture stirred at room temperature for 12 hours. The product is extracted with dichloromethane, yielding 65–75% of the secondary amine. -

Salt Formation :

Treatment with HCl gas in ethanol precipitates the dihydrochloride salt (88% purity).

Challenges : Low regioselectivity and competing N-alkylation necessitate rigorous purification via column chromatography, reducing scalability.

Protection/Deprotection Strategies

Boc-Mediated Protection

The Boc group is favored for its stability under basic conditions and facile removal with HCl. Piperidin-4-amine is protected using Boc anhydride in THF with triethylamine, achieving near-quantitative yields.

Alternative Protecting Groups

-

Carbobenzyloxy (Cbz) : Removed via hydrogenolysis, but requires hazardous H₂ gas.

-

Acetyl : Less stable under acidic conditions, limiting utility in dihydrochloride synthesis.

Table 2: Comparison of Protecting Group Efficiencies

| Group | Deprotection Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc | HCl (4M) | 95 | 98 |

| Cbz | H₂/Pd-C | 89 | 90 |

| Acetyl | NaOH (1M) | 75 | 85 |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of corresponding fluorophenylpiperidine derivatives.

Reduction: Reduction reactions typically result in the formation of piperidine derivatives with reduced functional groups.

Substitution: Substitution reactions can produce a variety of substituted piperidine compounds, depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride exerts its effects depends on its specific application. In pharmaceutical research, the compound may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The exact molecular pathways involved can vary, but they typically involve interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 1-(4-fluorophenyl)piperidin-4-amine dihydrochloride with structurally related piperidine derivatives:

*Inferred formula based on structural analogs.

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing lipophilicity and receptor binding. Benzyl vs. Phenyl Attachments: Benzyl-linked analogs (e.g., 4-chlorobenzyl ) increase steric bulk compared to direct phenyl substitution, which may hinder or enhance target interactions depending on the receptor pocket.

Salt Forms: Dihydrochloride salts (e.g., target compound, ) generally exhibit higher aqueous solubility than monohydrochlorides (e.g., ), making them preferable for drug formulation.

Biological Activity :

- Piperidine derivatives with aromatic substituents (e.g., 4-fluorophenyl, benzyl) are frequently explored as potassium channel modulators . Fluorine’s small size and electronegativity may optimize interactions with Kv1.5 channels compared to bulkier groups like nitro or methoxy.

Biological Activity

1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound with notable biological activity, particularly in the modulation of neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 267.17 g/mol. It appears as a white to off-white crystalline solid with a density of approximately 1.119 g/cm³ and a boiling point around 310.5 ºC at 760 mmHg. The presence of the fluorine atom in the aromatic ring significantly enhances its lipophilicity, which can influence its pharmacokinetic properties, including absorption and distribution in biological systems.

This compound primarily interacts with dopamine D2 receptors, which are critical for various neuropsychiatric conditions such as schizophrenia and Parkinson's disease. The compound's structural characteristics facilitate its binding affinity to these receptors, influencing neurotransmitter release and receptor activation.

Interaction Profile

The compound exhibits a dual role as both an inhibitor and an activator depending on the specific biochemical pathway involved. This characteristic makes it a valuable tool for understanding complex biological systems and developing targeted therapies.

Neuropsychiatric Disorders

Research has indicated that this compound may be effective in treating conditions characterized by dopamine dysregulation. Its ability to modulate dopamine receptor activity positions it as a candidate for further pharmacological studies aimed at addressing neuropsychiatric disorders .

Antimicrobial Activity

In addition to its neuropharmacological potential, studies have explored the compound's antimicrobial properties. For instance, it has been tested against Mycobacterium tuberculosis, showing promising inhibition rates in high-throughput screening assays . The structure-activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance its efficacy against bacterial targets while maintaining low cytotoxicity .

Case Study: Inhibition of Mycobacterium tuberculosis

A high-throughput screening study evaluated various compounds, including derivatives of this compound, against M. tuberculosis. The results indicated that certain analogs exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM .

| Compound Name | MIC (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| 4PP-1 | 6.3 | >80 |

| AAP | 23 | 27 |

| ACU-1 | 7.6 | 65 |

Case Study: Antiviral Activity

Another study highlighted the antiviral potential of piperidine derivatives against influenza viruses, where compounds structurally related to 1-(4-fluorophenyl)piperidin-4-amine showed promising activity with an effective concentration (EC50) of around 7.4 µM against HCoV-229E virus .

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via a Mannich reaction using paraformaldehyde, phenethylamine hydrochloride, and 4-fluoroacetophenone as starting materials. Key steps include:

- Amine activation : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole) to enhance reaction efficiency .

- Temperature control : Maintain temperatures between 60–80°C to minimize side reactions.

- Purification : Recrystallization in ethanol/HCl yields the dihydrochloride salt with >87% purity.

Yield optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of ketone to amine) and monitoring pH (neutral to slightly acidic) .

Q. How should researchers characterize the purity and structural identity of this compound?

- HPLC-UV : Use a Primesep 100 mixed-mode column with a mobile phase of water/acetonitrile/sulfuric acid buffer (pH 2.5) and UV detection at 200 nm .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., m/z 251.16 for C₉H₁₆Cl₂N₄) .

- ¹H/¹³C NMR : Key signals include δ 7.2–7.4 ppm (fluorophenyl aromatic protons) and δ 3.1–3.5 ppm (piperidinyl protons) .

Q. What are the solubility and stability considerations for this compound in aqueous buffers?

- Solubility : Soluble in water (up to 25 mM with heating) and DMSO (100 mM). Avoid alkaline conditions (pH >8) to prevent freebase precipitation .

- Stability : Store at –20°C in anhydrous form; hygroscopicity may lead to decomposition over time. Monitor via TLC for amine oxidation byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting monoamine transporters?

- Docking studies : Use the dopamine transporter (DAT) crystal structure (PDB: 4XP4) to predict binding interactions. The fluorophenyl group may engage in π-π stacking with Phe326, while the piperidine amine forms hydrogen bonds with Asp79 .

- QSAR analysis : Modify substituents on the piperidine ring to enhance DAT selectivity over serotonin/norepinephrine transporters (SERT/NET). LogP values >3.0 correlate with improved blood-brain barrier penetration .

Q. What analytical methods resolve contradictions in biological activity data across studies?

- Batch variability : Compare impurity profiles via LC-MS; trace phenethylamine (from incomplete Mannich reaction) may antagonize σ receptors, confounding results .

- Functional assays : Use radioligand binding (e.g., [³H]GBR-12935 for DAT) and electrophysiology (IC₅₀ in hippocampal slices vs. transfected cells) to differentiate direct transporter inhibition from off-target effects .

Q. How can crystallography clarify protonation states in the dihydrochloride salt?

- SHELXL refinement : Resolve hydrogen atom positions using high-resolution (<1.0 Å) X-ray data. The piperidine nitrogen likely adopts a trigonal pyramidal geometry, with chloride ions occupying lattice sites .

- DFT calculations : Validate protonation states (e.g., N–H stretching frequencies at 3200–3400 cm⁻¹ in IR) .

Q. What strategies mitigate interference from fluorophenyl byproducts in spectroscopic analysis?

- Derivatization : React with NBD-Cl (4-chloro-7-nitrobenzofurazan) to tag primary amines, enabling fluorescence detection (λₑₓ 470 nm, λₑₘ 540 nm) and separation from non-amine contaminants .

- 2D NMR : Use HSQC to distinguish overlapping signals (e.g., fluorophenyl C-F coupling at ~160 ppm in ¹³C NMR) .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves and goggles; avoid inhalation of powder (H335 hazard) .

- Spill management : Neutralize with 5% acetic acid, then adsorb with vermiculite .

- First aid : For eye exposure, rinse with saline for 15+ minutes; seek medical evaluation for persistent irritation .

Q. How should researchers validate batch-to-batch consistency in pharmacological studies?

- Pharmacokinetic profiling : Compare AUC (area under the curve) and Cmax in rodent models using LC-MS/MS.

- Receptor panel screening : Test off-target activity at 5-HT₃, σ₁, and κ-opioid receptors to identify impurity-driven variability .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values for DAT inhibition?

- Assay conditions : Differences in buffer composition (e.g., Na⁺/K⁺ concentrations) alter transporter conformation. Standardize using Krebs-Ringer buffer (pH 7.4, 125 mM NaCl) .

- Cell models : Compare results in native neurons vs. HEK293-transfected cells; endogenous regulators in neurons may modulate potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.